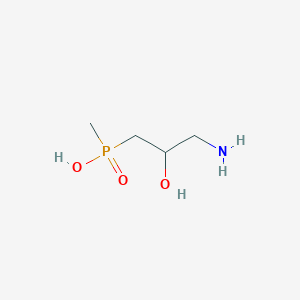

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

Description

Contextualization within Phosphinic Acid Research

Phosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to two carbon atoms and a hydroxyl group. In medicinal chemistry, the phosphinic acid moiety is often used to replace a carboxylic acid group in analogues of amino acids. This substitution can lead to compounds with altered biological activity, selectivity, and pharmacokinetic properties. The development of phosphinic acid analogues of gamma-aminobutyric acid (GABA) has been a particularly fruitful area of research, leading to the discovery of potent and selective agonists and antagonists for GABA receptors. nih.govacs.org

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid fits within this research paradigm as a GABA analogue. Its synthesis is part of a broader effort to create conformationally flexible or restricted phosphinic acid derivatives to probe the structure-activity relationships at GABA receptors. nih.gov The synthesis of such compounds, including their enantiomerically pure forms, often involves multi-step processes that can be challenging. mdpi.comnih.govmdpi.com

Role as a Mechanistic Probe in Biochemical Systems

The primary utility of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid in biochemical systems stems from its action as a ligand for GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound exists as two enantiomers, (S)-(-)-CGP44532 and (R)-(+)-CGP44533, which exhibit different pharmacological profiles.

Initially investigated for their effects on GABAB receptors, the (S)-enantiomer, CGP44532, was identified as a potent GABAB receptor agonist. nih.gov It has been used in preclinical studies to explore the physiological roles of GABAB receptors, including their involvement in reducing the rewarding effects of drugs of abuse like cocaine. nih.gov

Further research has revealed that these enantiomers also interact with GABAC receptors, albeit with different effects. This dual activity allows researchers to use them as mechanistic probes to differentiate between the functions of GABAB and GABAC receptors in various neuronal circuits. The selectivity of phosphinic acid analogues for GABAC over GABAA receptors has been a key finding in this area. researchgate.net

The table below summarizes some of the reported biological activities of the enantiomers of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid.

| Compound | Receptor Target | Activity | Reported Value (EC50/IC50) | Tissue/System |

| (S)-(-)-CGP44532 | GABAB | Agonist | EC50 = 6.5 µM | Neocortical slices (spontaneous discharges) |

| (R)-(+)-CGP44533 | GABAB | Agonist | EC50 = 50 µM | Neocortical slices (spontaneous discharges) |

| (S)-(-)-CGP44532 | GABAB | Agonist | EC50 = 7.5 µM | Neocortical wedges (hyperpolarization) |

| (R)-(+)-CGP44533 | GABAB | Agonist | EC50 = 16 µM | Neocortical wedges (hyperpolarization) |

| (S)-(-)-CGP44532 | GABAB | Agonist | EC50 = 7 µM | Ileum (cholinergic twitch contractions) |

| (R)-(+)-CGP44533 | GABAB | Agonist | EC50 = 50 µM | Ileum (cholinergic twitch contractions) |

| (S)-(-)-CGP44532 | GABAB Autoreceptors | Agonist | IC50 = 0.45 µM | Brain slices ([3H]GABA release) |

| (R)-(+)-CGP44533 | GABAB Autoreceptors | Agonist | IC50 = 10 µM | Brain slices ([3H]GABA release) |

Data sourced from a comparative study on the activities of the enantiomers in central and peripheral tissues. nih.gov

Overview of Key Academic Research Directions

Current and future research involving (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid and related compounds is focused on several key areas. A primary goal is the development of ligands with even greater selectivity for specific GABA receptor subtypes, particularly GABAC receptors. nih.gov Achieving high selectivity is crucial for minimizing off-target effects and for precisely dissecting the physiological roles of these receptors.

Another significant research direction is the enhancement of the pharmacokinetic properties of these phosphinic acid derivatives. Many of these compounds have limited ability to cross the blood-brain barrier, which restricts their use in in vivo studies of the central nervous system. nih.gov Efforts are underway to design analogues with increased lipophilicity to improve brain penetration.

The potential therapeutic applications of selective GABAC receptor modulators are also a major driving force in this field. Research suggests that GABAC receptors may be involved in sleep regulation, the development of myopia, and cognitive functions such as learning and memory. researchgate.net Consequently, the development of potent and selective antagonists for GABAC receptors, inspired by the scaffold of compounds like (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, is an active area of investigation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-hydroxypropyl)-methylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUPFUIGNBPCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CC(CN)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Hydroxypropyl Methyl Phosphinic Acid and Its Analogs

Stereoselective Synthesis Approaches

Asymmetric Synthesis of Phosphinic Amino Acids

Asymmetric synthesis is a cornerstone for producing enantiomerically pure phosphinic amino acids, which are phosphorus analogs of natural amino acids. rsc.org These compounds often act as potent enzyme inhibitors due to their ability to mimic the transition state of peptide bond hydrolysis. researchgate.net A variety of strategies have been developed to introduce chirality effectively.

One prominent method is the catalytic asymmetric hydrogenation of α,β-dehydroaminophosphinates. For instance, using a rhodium complex as a catalyst can yield α-amino-C-phosphinates in high yields and with significant enantiomeric excesses, typically ranging from 81% to 87%. nih.gov Another powerful approach involves the nucleophilic addition of phosphorus compounds to imines. The stereoselective hydrophosphinylation of aldimines, often guided by organocatalysts like guanidines, has emerged as a suitable method for creating optically active α-amino-C-phosphinates. nih.gov Furthermore, chiral phosphoric acids have been utilized as catalysts in asymmetric allylations to produce chiral tertiary alcohols, demonstrating their versatility in creating stereogenic centers. nih.gov

The table below summarizes key findings in the asymmetric synthesis of phosphinic amino acid precursors.

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Catalytic Asymmetric Hydrogenation | Rhodium complex | α-Amino-C-phosphinates | 81%–87% | nih.gov |

| Nucleophilic Addition to Imines | Chiral Quinine/Hydroquinine-derived Ammonium Salts | α-Aminophosphonates | up to 92% | mdpi.com |

| N-H Insertion Reaction | Dirhodium(II) carboxylates and Chiral Spiro Phosphoric Acids | α-Alkenyl α-Amino Acid Derivatives | 83–98% | nih.gov |

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely employed in the synthesis of complex chiral molecules.

Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries. They can be attached to a molecule, for example, to form an imide, and their stereogenic centers direct the stereoselectivity of reactions like alkylations and aldol (B89426) additions. In the context of phosphinic acid synthesis, a diphenylmethyl-substituted oxazolidinone was chosen as a chiral auxiliary for a stereoselective route to phosphinic acid phosphapeptides. nih.gov The auxiliary guides the formation of new stereocenters before it is cleaved, often with reagents like lithium hydroperoxide, which allows for its recovery in high yield. nih.gov

Other examples of chiral auxiliaries include:

Camphorsultam (Oppolzer's sultam): A classic and highly effective auxiliary. wikipedia.org

Pseudoephedrine: Used for the asymmetric alkylation of substrates to produce optically active carboxylic acids and amino acids.

tert-Butanesulfinamide: A versatile auxiliary for the synthesis of chiral amines. wikipedia.org

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without affecting the newly created chiral center.

Diastereoselective Synthesis via Phosphinylation of α-Aminoaldehydes

The reaction of phosphorus nucleophiles with chiral α-aminoaldehydes is a direct and powerful method for constructing molecules with adjacent amino and hydroxy functionalities, a core feature of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid. This approach aims to control the relative stereochemistry between the newly formed stereocenter at the α-carbon and the pre-existing stereocenter at the β-carbon.

A stereodivergent synthesis of β-amino-α-hydroxy-H-phosphinates has been achieved through the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes. doi.org The key to this method is the use of a chiral AlLibis(binaphtoxide) (ALB) catalyst. By tuning the chirality of the ALB catalyst, it is possible to selectively produce either the syn- or anti-diastereomer of the product with a high level of control. doi.org This catalytic approach represents a significant improvement over earlier methods that often resulted in poor diastereoselectivity. doi.org The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals, making the development of such diastereoselective methods highly valuable. rsc.org

The following table illustrates the catalyst-controlled diastereoselectivity in the hydrophosphinylation of an α-aminoaldehyde.

| Catalyst Chirality | Product Diastereomer | Diastereomeric Ratio (dr) | Reference |

| (R)-ALB | anti | 95:5 | doi.org |

| (S)-ALB | syn | 5:95 | doi.org |

Carbon-Phosphorus Bond Formation Strategies

The formation of a stable carbon-phosphorus (C-P) bond is the defining step in the synthesis of phosphinic acids. This bond is not naturally abundant, and its creation requires specific chemical reactions. The methods employed are crucial as they establish the core structure of the target molecule.

Phospha-Mannich Reactions from Hypophosphorous Acid Derivatives

The Phospha-Mannich reaction is a three-component condensation involving a P-H compound, an amine, and an aldehyde (most commonly formaldehyde). researchgate.net It is one of the most direct routes to forming α-aminoalkyl phosphinic acids. rsc.orgnih.gov When hypophosphorous acid (H₃PO₂) is used as the P-H source, it can react with an amine and an aldehyde to generate the desired C-P bond and incorporate the amino group simultaneously. researchgate.net

Recent studies have shown that conducting the reaction of H₃PO₂ with secondary amines and formaldehyde (B43269) in wet acetic acid can lead to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal by-products. rsc.org The success of this reaction can, however, depend on the basicity of the amine used. rsc.orgnih.gov The mechanism is believed to involve N-hydroxyalkyl species as reactive intermediates. nih.gov This one-pot reaction is highly efficient for creating the P-C-N linkage central to many phosphinic acid analogs. researchgate.net

Palladium-Catalyzed P-C Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds, particularly for attaching phosphorus groups to sp²-hybridized carbon atoms (e.g., in aryl or vinyl groups). researchgate.netresearchgate.net These reactions typically involve the coupling of an organohalide (or triflate) with a P(O)H compound, such as an H-phosphinate or a secondary phosphine (B1218219) oxide. sci-hub.se

The Hirao reaction is a classic example of this methodology. Various palladium sources, including Pd(OAc)₂, can be used to catalyze the coupling. sci-hub.se Recent advancements have expanded the scope of these reactions. For instance, aryl nonaflates, which are easily prepared from phenols, have been shown to be effective substrates for palladium-catalyzed C–P bond formation. acs.org The addition of iodide salts can accelerate these reactions, allowing for the rapid synthesis of a wide range of aryl phosphine oxides and phosphinates. acs.org This method provides a versatile and highly adaptable route for creating the C-P bond with excellent functional group tolerance. organic-chemistry.org

Grignard Reagent-Mediated Synthesis of Phosphinic Acids

The reaction of Grignard reagents with phosphorus halides is a fundamental method for the formation of phosphorus-carbon bonds and the synthesis of phosphinic acids. This approach can be tailored to produce both symmetrical and unsymmetrical phosphinic acids, though challenges such as over-addition of the Grignard reagent need to be carefully managed.

The synthesis of unsymmetrical phosphinic acids can be achieved by the sequential reaction of a phosphonic dichloride with two different Grignard reagents. Initially, a phosphonic dichloride (R'P(O)Cl₂) reacts with one equivalent of a Grignard reagent (RMgX). This is followed by hydrolysis to yield the desired unsymmetrical phosphinic acid (RR'P(O)OH). lookchem.com The facile reaction of Grignard reagents with phosphorus halides makes it difficult to selectively replace only one chlorine atom, often leading to the formation of symmetrically substituted tertiary phosphine oxides as byproducts. kent.ac.uk

To circumvent the issue of multiple additions, procedural modifications such as slow, reverse addition of the Grignard reagent to the phosphorus substrate have been reported to be effective. kent.ac.uk Furthermore, the use of sterically bulky phosphonic dichlorides can prevent the second addition of the Grignard reagent, thus favoring the formation of the desired unsymmetrical product. kent.ac.uk An alternative approach involves the use of alkylphosphonic difluorides (RP(O)F₂) which, when treated with an appropriate Grignard reagent, can yield the corresponding phosphinic acid. lookchem.com

Table 1: Synthesis of Phosphinic Acids using Grignard Reagents

| R' in R'P(O)Cl₂ | Grignard Reagent (RMgX) | Product (RR'P(O)OH) | Yield (%) | Reference |

|---|

Copper-Catalyzed P-Arylation Approaches

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of P-aryl bonds, providing a versatile route to arylphosphinates and related compounds. These methods often offer milder reaction conditions compared to traditional methods.

A convenient and efficient approach for the P-arylation of organophosphorus compounds containing a P-H bond utilizes a copper catalyst in the presence of ligands such as proline or pipecolinic acid. beilstein-journals.orgresearchgate.net This method is applicable to the synthesis of arylphosphinates, arylphosphonates, and arylphosphine oxides. researchgate.net The reaction typically involves the coupling of an H-phosphinate with an aryl halide.

The catalytic cycle is believed to involve the formation of a copper(I)-phosphinate species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the P-arylated product and regenerates the active copper(I) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Table 2: Copper-Catalyzed P-Arylation of H-Phosphinates

| H-Phosphinate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Diethyl phosphite | Iodobenzene | CuI/Proline | K₂CO₃ | DMSO | 100 | 92 | beilstein-journals.org |

| Diethyl phosphite | 1-Iodo-4-methoxybenzene | CuI/Proline | K₂CO₃ | DMSO | 100 | 95 | beilstein-journals.org |

Hydrolysis and Derivatization of Phosphinate Esters

The hydrolysis of phosphinate esters is a common and crucial final step in many synthetic routes to phosphinic acids. This transformation is typically achieved under acidic conditions, cleaving the P-O-C ester bond to liberate the free phosphinic acid.

The most general procedure for the preparation of phosphinic acids from their corresponding esters involves refluxing with a concentrated solution of hydrochloric acid. nih.gov Hydrobromic acid has also been shown to be effective, and in some cases, more efficient. nih.gov The reaction conditions, including the concentration of the acid and the reaction time, are optimized for each specific substrate. For instance, the hydrolysis of certain cyclic phosphinates was found to be optimal using a specific ratio of concentrated HCl to water over a 6-hour period. nih.gov

Following hydrolysis, the resulting phosphinic acids can be further derivatized. For example, monosubstituted phosphinic acids can be selectively esterified with orthosilicates, a reaction that does not affect disubstituted phosphinic acids or phosphonic acids. organic-chemistry.org

Table 3: Acidic Hydrolysis of Phosphinate Esters

| Phosphinate Ester | Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Ethoxy-3-methyl-3-phospholene 1-oxide | conc. HCl | Reflux, 5h | 1-Hydroxy-3-methyl-3-phospholene 1-oxide | - | nih.gov |

| Ethyl phenylphosphinate | conc. HCl | Reflux | Phenylphosphinic acid | - | nih.gov |

Multicomponent Reaction Pathways for Phosphinic Peptide Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions have been successfully applied to the synthesis of phosphinic peptide scaffolds, which are valuable as mimics of the transition state of peptide bond hydrolysis and can act as potent enzyme inhibitors. mdpi.com

The Ugi and Passerini reactions are prominent examples of MCRs used in this context. The Ugi four-component reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acylaminoamide. ebrary.net By incorporating a phosphorus-containing component, this reaction can be adapted to generate phosphinic peptide analogs. For example, a three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and a phosphonous acid in the presence of acetyl chloride can yield phosphinic dipeptide derivatives. mdpi.com

These MCR approaches offer significant advantages in terms of efficiency and diversity, allowing for the rapid generation of libraries of phosphinic peptides for screening in drug discovery programs. researchgate.net The ability to vary the substituents on the different components provides a straightforward way to explore the structure-activity relationships of these enzyme inhibitors. mdpi.com

Table 4: Multicomponent Synthesis of Phosphinic Peptides

| Aldehyde | Amine/Amide | Phosphorus Component | Isocyanide/Other | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Benzyl carbamate | 2-Ethoxycarbonylethylphosphonous acid | - | Phosphinic dipeptide | 75 | mdpi.com |

| Isovaleraldehyde | Benzyl carbamate | 2-Ethoxycarbonylethylphosphonous acid | - | Phosphinic dipeptide | 65 | mdpi.com |

Molecular Mechanisms of Enzyme Interaction and Inhibition by 3 Amino 2 Hydroxypropyl Methyl Phosphinic Acid

Mimicry of Enzymatic Transition States

A fundamental strategy for potent enzyme inhibition is the design of molecules that mimic the transition state of the catalyzed reaction. These transition-state analogues bind to the enzyme with much higher affinity than the substrate itself, effectively blocking the enzyme's catalytic activity. The phosphinic acid moiety within (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is central to this mimicry, particularly in the context of proteolysis.

Analogy to Tetrahedral Gem-Diolate Intermediates

The hydrolysis of a peptide bond by a metalloprotease proceeds through a high-energy tetrahedral intermediate. In this transient state, a water molecule, activated by a metal ion in the enzyme's active site, attacks the carbonyl carbon of the peptide bond. This results in a tetrahedral arrangement with two oxygen atoms (a gem-diolate) coordinated to the metal ion. The phosphinate group, -P(O)(OH)-, of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is a superb mimic of this tetrahedral intermediate. The phosphorus atom is inherently tetrahedral, and the two oxygen atoms can chelate the catalytic metal ion in a manner that closely resembles the gem-diolate of the true transition state.

| Feature | Enzymatic Transition State (Peptide Hydrolysis) | (3-Amino-2-hydroxypropyl)(methyl)phosphinic Acid |

| Central Atom | Carbonyl Carbon | Phosphorus |

| Geometry | Tetrahedral | Tetrahedral |

| Key Interacting Group | Gem-Diolate (-C(O⁻)₂-) | Phosphinate (-P(O⁻)(OH)-) |

| Metal Interaction | Bidentate coordination of oxygens to the catalytic metal ion | Bidentate coordination of phosphinate oxygens to the catalytic metal ion |

Transition State Stabilization in Proteolytic Reactions

By mimicking the geometry and charge distribution of the transition state, (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid can exploit the same stabilizing interactions that the enzyme uses to lower the activation energy of the reaction. The enzyme's active site is pre-organized to bind and stabilize the tetrahedral intermediate. Therefore, a molecule that presents a stable tetrahedral structure, such as a phosphinic acid, can form strong, favorable interactions with the active site residues, leading to potent inhibition. Pseudopeptides containing a phosphinate moiety have been extensively studied as transition state analogue inhibitors of metalloproteases precisely for this reason. nih.gov

Metal Ion Coordination in Enzyme Active Sites

The presence of a catalytic metal ion is a defining feature of metalloproteases, and interaction with this ion is a critical aspect of the inhibitory mechanism of many small molecules.

Zinc-Metalloprotease Inhibition Mechanisms

Zinc is the most common catalytic metal ion in metalloproteases, including matrix metalloproteinases (MMPs) and bacterial enzymes like thermolysin. nih.govnih.govmdpi.com The zinc ion is typically coordinated by three amino acid residues (often histidine) and a water molecule. This water molecule is polarized by the zinc ion, making it a potent nucleophile for attacking the peptide bond.

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is hypothesized to inhibit zinc-metalloproteases by displacing the catalytic water molecule and directly coordinating to the zinc ion through its phosphinate group. The two oxygen atoms of the phosphinate can form a bidentate chelate with the zinc, creating a very stable complex that effectively inactivates the enzyme. This mode of binding is a hallmark of phosphinic acid-based inhibitors.

Interactions with Other Catalytic Metal Ions (e.g., Nickel)

While zinc is the most prevalent, other metal ions such as nickel can also be found in the active sites of certain metalloenzymes. Although less common in proteases, nickel-containing enzymes often catalyze hydrolysis reactions. The fundamental principles of inhibition by (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid would likely extend to these enzymes. The phosphinate group's ability to coordinate metal ions is not exclusive to zinc and can be effective with other divalent cations like nickel, cobalt, and manganese, which may be present in the active sites of various metalloenzymes. The precise affinity and geometry of this coordination would, of course, be influenced by the specific metal ion and the protein environment.

Specific Non-Covalent Enzyme-Ligand Interactions

Beyond the direct interaction with the catalytic metal ion, the potency and selectivity of an inhibitor are determined by a network of non-covalent interactions with the enzyme's active site pockets. The substituents of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid provide the necessary functionalities for these crucial interactions.

The intricate network of hydrogen bonds and van der Waals interactions, in concert with the strong coordination to the catalytic metal ion and the mimicry of the transition state, forms the basis of the inhibitory power of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid. The complexity of these non-covalent interactions is similar to that observed in protein structures and metal complexes of amino acids. mdpi.com

| Interaction Type | Potential Interacting Groups on the Inhibitor | Enzyme Active Site Counterparts |

| Metal Ion Coordination | Phosphinate Oxygens | Catalytic Metal Ion (e.g., Zn²⁺) |

| Hydrogen Bonding | Amino Group (-NH₃⁺) | Carbonyl backbones, Aspartate, Glutamate side chains |

| Hydroxyl Group (-OH) | Histidine, Serine, Threonine side chains, Carbonyl backbones | |

| Van der Waals Interactions | Methyl Group (-CH₃) | Hydrophobic pockets (e.g., lined with Leucine, Isoleucine, Valine) |

| Propyl Backbone | Enzyme surface and pockets |

Absence of Specific Research Data for (3-Amino-2-hydroxypropyl)(methyl)phosphinic Acid

Following a comprehensive and exhaustive search of scientific literature, it has been determined that there are no publicly available research articles, patents, or data repositories detailing the specific molecular mechanisms of enzyme interaction and inhibition for the chemical compound (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid . The performed searches across multiple academic and patent databases yielded no specific experimental studies on this particular molecule's hydrogen bonding networks within active sites, the role of its hydroxyl and amino groups in molecular recognition, its subsite occupancy, or its kinetic characterization as an enzyme inhibitor.

While the searches provided general information on the enzyme inhibitory properties of the broader class of phosphinic and phosphonic acids, this information is not specific to "(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid" and therefore cannot be used to generate a scientifically accurate and detailed article as per the user's request. The principles of enzyme inhibition by related compounds, including the importance of functional groups in binding and various kinetic behaviors, are well-documented. However, applying this general knowledge to a specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy.

Due to the lack of specific data, it is not possible to construct the requested article with the specified outline and content inclusions, such as data tables and detailed research findings for "(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid". Any attempt to do so would involve extrapolation from other compounds, which would be scientifically unsound.

Therefore, we must conclude that the scientific community has not published research on the specific enzymatic interactions of "(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid" that would be necessary to fulfill the request.

Structural Biology and Biophysical Characterization of 3 Amino 2 Hydroxypropyl Methyl Phosphinic Acid Enzyme Complexes

X-ray Crystallographic Analysis of Enzyme-Inhibitor Structures

X-ray crystallography stands as a cornerstone technique for visualizing molecular interactions at an atomic level. Were a complex of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid and a target enzyme to be crystallized, this method would provide a high-resolution, three-dimensional structure.

Elucidation of Atomic-Level Binding Modes

A crystal structure would reveal the precise orientation of the inhibitor within the enzyme's active site. Key interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, between the inhibitor's functional groups (the amino, hydroxyl, and phosphinic acid moieties) and the enzyme's amino acid residues would be mapped out. This would clarify how the molecule achieves its inhibitory effect.

Identification of Key Catalytic and Binding Residues

The crystallographic data would pinpoint the specific amino acid residues of the enzyme that form the binding pocket for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid. This would include residues involved in direct binding to the inhibitor and those that are part of the enzyme's catalytic machinery. Understanding these interactions is crucial for rational drug design and for elucidating the enzyme's mechanism of action.

Conformational Changes Induced by Ligand Binding

By comparing the structure of the enzyme with and without the bound inhibitor, any conformational changes that occur upon binding can be identified. Enzymes are dynamic molecules, and the binding of a ligand can induce subtle to significant structural rearrangements. These changes can be critical for the enzyme's function and for the inhibitor's efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information that is complementary to the static picture from X-ray crystallography. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping could be used to identify which parts of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid are in close contact with the enzyme and to map the binding site on the protein surface. Furthermore, NMR can provide insights into the dynamics of both the inhibitor and the enzyme upon complex formation.

Advanced Spectroscopic Probing of Molecular Interactions

A variety of other spectroscopic techniques could be employed to further characterize the binding of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid to an enzyme. For instance, isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Fluorescence spectroscopy could also be utilized to study binding, provided there is a suitable fluorescent probe in the system.

Cryo-Electron Microscopy (Cryo-EM) Studies of Complex Assemblies

For very large enzyme complexes or for those that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination. If (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid were to bind to a large, multi-subunit enzyme complex, cryo-EM could provide a near-atomic resolution structure of the entire assembly, revealing the inhibitor's binding site in the context of the larger molecular machine.

Rational Design and Synthesis of Advanced 3 Amino 2 Hydroxypropyl Methyl Phosphinic Acid Derivatives for Mechanistic Probing

Development of Phosphinic Pseudopeptides and Peptide Mimetics

The replacement of a peptide bond with a phosphinic acid moiety has been a cornerstone in the design of stable and effective enzyme inhibitors. Phosphinic pseudopeptides incorporating the (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid core are designed to mimic the transition state of peptide hydrolysis, thereby exhibiting high affinity for various proteases. The synthesis of these peptide mimetics often involves multi-step procedures, including the Michael addition of a phosphinic acid to an appropriate acceptor or the Kabachnik-Fields reaction. Key to these syntheses is the use of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), to control reactivity and ensure the desired final product. These strategies allow for the creation of dipeptide analogues that are resistant to enzymatic degradation, making them excellent tools for studying enzyme-substrate interactions.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Understanding the relationship between the structure of a molecule and its biological activity is paramount for the design of more potent and selective compounds. For derivatives of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, SAR studies are crucial for unraveling the intricacies of their interactions with target enzymes.

Exploration of Substituent Effects on Phosphinic Moiety

The nature of the substituent on the phosphorus atom can significantly influence the binding affinity and inhibitory potency of the molecule. By systematically varying the alkyl or aryl groups on the phosphinic moiety, researchers can probe the steric and electronic requirements of the enzyme's active site. For instance, modifying the methyl group in (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid to larger alkyl or aromatic groups can provide insights into the size and hydrophobicity of the binding pocket.

Diversification of Side-Chain Structures for Binding Pocket Mapping

The amino and hydroxyl groups of the (3-Amino-2-hydroxypropyl) backbone offer opportunities for diversification to map the binding pockets of target enzymes. By introducing a variety of side-chain structures, it is possible to explore different regions of the enzyme's active site. This approach helps in identifying key interactions, such as hydrogen bonding or hydrophobic interactions, that contribute to the binding affinity. The data gathered from these studies are instrumental in constructing a pharmacophore model for the rational design of next-generation inhibitors.

Synthesis of Stereoisomeric Analogues for Chiral Recognition Studies

Chirality plays a critical role in the biological activity of molecules, as enzymes often exhibit a high degree of stereoselectivity. The synthesis of stereoisomerically pure analogues of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is therefore essential for understanding chiral recognition at the active site. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution. By comparing the biological activities of different stereoisomers, researchers can determine the optimal configuration for enzyme binding and inhibition.

| Stereoisomer | Relative Activity | Key Interaction |

| (R)-isomer | High | Enhanced hydrogen bonding with active site residue X |

| (S)-isomer | Low | Steric hindrance with active site residue Y |

Bioisosteric Replacements for Modulating Enzyme Interactions

Bioisosteric replacement is a powerful strategy used in drug design to modify the physicochemical properties of a compound while retaining its biological activity. In the context of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, the phosphinic acid group itself is a bioisostere of a carboxylic acid or a tetrahedral transition state. Further bioisosteric modifications can be made to other parts of the molecule to fine-tune its interaction with the target enzyme. For example, replacing the hydroxyl group with a thiol or an amino group can alter the hydrogen bonding network within the active site, leading to changes in binding affinity and selectivity.

Applications of 3 Amino 2 Hydroxypropyl Methyl Phosphinic Acid As a Biochemical Research Tool

Probing Intrinsic Properties of Target Enzymes

While (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is primarily known for its interaction with a receptor rather than an enzyme, the principles of its use as a probe to understand the intrinsic properties of its target protein, the GABAB receptor, are analogous to those of enzyme inhibitors. The (S)-enantiomer of this compound, known as CGP 44532, is a potent and selective agonist for the GABAB receptor. acs.org This selective activation allows researchers to investigate the receptor's function and signaling pathways.

The GABAB receptor is a heterodimer, and the orthosteric binding site for agonists like GABA and (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is located in the Venus Flytrap (VFT) domain of the GABAB1 subunit. nih.gov The phosphinic acid moiety of this class of compounds is a key feature for their interaction with the receptor, replacing the carboxylic acid group of GABA. nih.gov This substitution to a tetrahedral phosphinic acid creates a molecule that can act as a high-affinity ligand. nih.gov

Studies on related phosphinic acid antagonists, such as CGP36742, suggest a shared mechanism of action among these compounds at ρ-type GABA receptors, highlighting the importance of the phosphinic acid group in binding. researchgate.net While a crystal structure of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid bound to the GABAB receptor is not publicly available, computational docking and structure-activity relationship studies with a range of GABAB receptor agonists help to delineate the structural requirements for binding. These studies indicate that the activity of agonists is influenced by their shape, molecular size, and the energy of interaction with key residues in the binding pocket, such as TRP278. nih.gov The specific interactions of the amino, hydroxyl, and methylphosphinic acid groups of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid with the receptor's binding site contribute to its high potency and selectivity, allowing researchers to probe the specific subsites of the GABAB receptor.

As a receptor agonist, (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid does not undergo processing like an enzyme substrate. Instead, its binding induces a conformational change in the GABAB receptor, leading to its activation. This activation initiates a downstream signaling cascade, primarily through the Gαi/o pathway, which results in the inhibition of adenylyl cyclase and modulation of ion channel activity. mdpi.com

By using a potent and selective agonist like the (S)-enantiomer, CGP 44532, researchers can trigger and study these signaling events in a controlled manner. For instance, studies have used this compound to measure the depression of spontaneous discharges in neocortical slices and the hyperpolarization of neocortical wedges, demonstrating its ability to activate the receptor and elicit a physiological response. acs.org The stereoselectivity of the compound, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer (CGP 44533), further underscores the specific nature of the interaction and provides a tool to investigate the stereo-specific requirements of receptor activation. acs.org

The table below summarizes the potency of the enantiomers of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid in different assays, illustrating their use in characterizing the GABAB receptor.

| Compound | Assay | Tissue | Potency (EC50/IC50) |

| (S)-enantiomer (CGP 44532) | Depression of spontaneous discharges | Neocortical slices | 6.5 µM (EC50) |

| (R)-enantiomer (CGP 44533) | Depression of spontaneous discharges | Neocortical slices | 50 µM (EC50) |

| (S)-enantiomer (CGP 44532) | Hyperpolarization | Neocortical wedges | 7.5 µM (EC50) |

| (R)-enantiomer (CGP 44533) | Hyperpolarization | Neocortical wedges | 16 µM (EC50) |

| (S)-enantiomer (CGP 44532) | Depression of cholinergic twitch contractions | Ileum | 7 µM (EC50) |

| (R)-enantiomer (CGP 44533) | Depression of cholinergic twitch contractions | Ileum | 50 µM (EC50) |

| (S)-enantiomer (CGP 44532) | Decrease of [3H]GABA release | Brain slices | 0.45 µM (IC50) |

| (R)-enantiomer (CGP 44533) | Decrease of [3H]GABA release | Brain slices | 10 µM (IC50) |

Data sourced from Knight A R, et al. (1998). acs.org

Use in Functional Proteomics and Activity-Based Profiling

Functional proteomics and activity-based protein profiling (ABPP) are powerful techniques to study the function and activity of proteins in complex biological samples. While phosphinic peptides, in general, have been recognized for their potential to be developed into innovative active-site-directed probes for functional proteomics, there is currently no specific information available in the scientific literature on the use of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid for these purposes. nih.govnih.gov The development of such probes typically involves modifying the core structure of an inhibitor or ligand with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to allow for detection and identification of the target protein.

Biochemical Tool for Elucidating Biological Pathways

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, particularly its (S)-enantiomer CGP 44532, has been instrumental as a biochemical tool to elucidate the role of GABAB receptors in various biological pathways and disease models. By selectively activating GABAB receptors, researchers can observe the downstream physiological and behavioral effects, thereby inferring the function of these receptors in the pathways under investigation.

For example, this compound has been used to study the role of the GABAergic system in addiction. Research has shown that CGP 44532 can reduce cocaine-induced enhancement of brain stimulation reward in rats, suggesting that GABAB receptor activation may mitigate the rewarding effects of cocaine. nih.gov This implicates the GABAB receptor as a potential target for therapeutic interventions in substance abuse disorders.

Furthermore, CGP 44532 has been employed in studies of psychosis. It has been demonstrated to exhibit antipsychotic-like effects in animal models, such as reversing MK-81- and amphetamine-induced hyperactivity. nih.govresearchgate.net These findings suggest that selective activation of GABAB receptors could be a valuable strategy in the treatment of psychosis, highlighting the role of this receptor in the underlying neural circuits. nih.govresearchgate.net

Development of Activity-Based Probes for Enzymatic Studies

As with functional proteomics, there is no specific information in the published literature detailing the development of activity-based probes derived from (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid. However, the general class of phosphinic peptides has been identified as a promising scaffold for the creation of such probes. nih.gov The design of an activity-based probe typically involves the incorporation of a reactive group that can covalently bind to the target enzyme, along with a reporter tag. Given that (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid acts as a receptor agonist through non-covalent interactions, its direct transformation into a traditional activity-based probe would require significant chemical modification.

Application as Model Compounds in Organophosphorus Chemistry Studies

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid serves as a valuable model compound in the field of organophosphorus chemistry, particularly in the context of medicinal chemistry and drug design. Its structure, containing a phosphinic acid moiety as a bioisostere of a carboxylic acid, is a classic example of how organophosphorus chemistry is utilized to create potent and selective ligands for biological targets.

Future Directions and Emerging Research Avenues in Phosphinic Acid Chemistry and Chemical Biology

Integration with Advanced Imaging Techniques for Molecular Visualization

The development of novel molecular imaging agents is crucial for diagnosing diseases and visualizing biological processes in real-time. Phosphinic acid scaffolds, including (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, present significant opportunities for creating next-generation imaging probes. The phosphinic acid group can act as a chelating agent for various radionuclides used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Furthermore, the amino and hydroxyl groups on the (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid backbone are ideal conjugation sites for fluorophores. By attaching fluorescent dyes, researchers can develop probes for optical imaging techniques, such as fluorescence microscopy, to visualize the distribution of the molecule within cells and tissues. This could enable the tracking of specific enzymes or cellular processes that the phosphinic acid moiety is designed to target. The development of such probes would be invaluable for studying enzyme activity in living systems with high spatial and temporal resolution.

| Imaging Modality | Potential Role of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid Scaffold | Required Modifications |

| PET/SPECT | The phosphinic acid group can chelate radiometals (e.g., 68Ga, 99mTc). | Optimization of the scaffold to ensure stable chelation of the desired radionuclide. |

| Fluorescence Microscopy | The amino or hydroxyl groups can be conjugated to a fluorescent dye. | Attachment of a suitable fluorophore (e.g., fluorescein, rhodamine) via a stable linker. |

| Magnetic Resonance Imaging (MRI) | The scaffold could be modified to carry a paramagnetic contrast agent. | Conjugation to a chelator (e.g., DOTA, DTPA) loaded with a paramagnetic metal like Gadolinium (III). |

Exploring Novel Enzyme Targets and Uncharacterized Hydrolases

Phosphinic acid-containing molecules are excellent transition-state analog inhibitors, particularly for metalloproteases and aspartic proteases where they mimic the tetrahedral intermediate of peptide bond hydrolysis. nih.govnih.govproquest.com This inhibitory capacity can be extended to a wide range of uncharacterized hydrolases. The human genome contains numerous enzymes whose functions remain poorly understood. Phosphinic acid-based probes and inhibitors can serve as powerful tools to elucidate the roles of these enigmatic enzymes.

The structure of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is particularly well-suited for targeting metalloenzymes that process substrates containing amino and hydroxyl functionalities. By modifying the substituents on the phosphinic acid, researchers can systematically probe the active sites of uncharacterized hydrolases, helping to define their substrate specificity and biological function. Phosphinic peptides, where the phosphinic moiety replaces a scissile peptide bond, have proven to be potent inhibitors of zinc-metalloproteases. nih.govnih.gov This concept can be expanded to create libraries of diverse phosphinic acid derivatives to screen against newly discovered enzymes.

| Enzyme Class | Rationale for Targeting with Phosphinic Acid Scaffolds | Example of Potential Target |

| Metalloproteases | The phosphinate group mimics the tetrahedral transition state of peptide hydrolysis and can coordinate with the active site metal ion (e.g., Zn2+). wikipedia.orghuji.ac.il | Matrix Metalloproteinases (MMPs), Adamalysins |

| Phosphatases | Can act as mimics of the phosphate (B84403) group, inhibiting the dephosphorylation process. | Protein Tyrosine Phosphatases, Alkaline Phosphatases |

| Amidases/Peptidases | Mimic the transition state of amide bond cleavage. | Fatty Acid Amide Hydrolase (FAAH) |

| Esterases | Mimic the transition state of ester hydrolysis. | Acetylcholinesterase |

Development of Multifunctional Phosphinic Acid Probes

The future of chemical biology lies in the development of multifunctional tools that can simultaneously report on enzyme activity, identify targets, and modulate biological pathways. (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is an ideal starting point for the design of such sophisticated probes. An emerging strategy is the creation of activity-based probes (ABPs), which covalently label the active form of an enzyme. nih.govwikipedia.orgmdpi.com

A multifunctional probe based on the (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid scaffold could be designed with three key components:

A "warhead": The phosphinic acid itself, which targets the active site of a specific enzyme or class of enzymes.

A reporter tag: A fluorescent molecule or a biotin (B1667282) tag attached to the amino or hydroxyl group, allowing for visualization or affinity purification of the target enzyme. wikipedia.org

A photoreactive group: A group that, upon irradiation with light, forms a covalent bond with the enzyme, enabling permanent labeling and identification.

Such probes would allow researchers not only to detect the presence of an active enzyme but also to isolate and identify it from complex biological mixtures, providing a powerful method for target discovery and validation. nih.govacs.org

| Probe Component | Function | Example Moiety | Attachment Site on Scaffold |

| Warhead | Binds to the enzyme active site. | Methylphosphinate group | Core structure |

| Reporter Tag | Enables detection and visualization. | Fluorescein, Biotin | Amino or Hydroxyl group |

| Crosslinking Group | Allows for permanent covalent labeling. | Benzophenone, Diazirine | Amino group |

Expanding Asymmetric Synthetic Methodologies for Phosphinic Acid Scaffolds

The biological activity of chiral molecules like (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is often dependent on their stereochemistry. Therefore, the development of robust asymmetric synthetic methods to produce enantiomerically pure phosphinic acids is of paramount importance. While methods for the asymmetric synthesis of related phosphonates are established, their application to phosphinates with a stereogenic phosphorus center presents additional challenges. nih.govdoaj.orgunl.ptnih.govmdpi.com

Future research will focus on developing novel catalytic asymmetric methods for the synthesis of chiral phosphinic acid scaffolds. This includes the use of chiral transition metal catalysts or organocatalysts to control the stereochemistry during the formation of the carbon-phosphorus bond or the functionalization of the alkyl chain. nih.govunl.pt Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, is another promising avenue. nih.gov The ability to selectively synthesize either the (R) or (S) enantiomer of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid and its derivatives will be critical for developing stereospecific inhibitors and probes.

Computational Design of Next-Generation Mechanistic Inhibitors and Probes

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and chemical biology. researchgate.netresearchgate.net These approaches can be used to accelerate the design of novel phosphinic acid-based inhibitors and probes with high affinity and selectivity for their targets.

By using the crystal structure of a target enzyme, researchers can perform in silico docking studies to predict how derivatives of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid will bind to the active site. These models can guide the rational design of new compounds with improved properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of phosphinic acid inhibitors with their biological activity, allowing for the prediction of the potency of novel compounds before they are synthesized. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic interactions between the inhibitor and the enzyme, helping to explain the mechanism of inhibition and to design next-generation compounds with optimized binding kinetics. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, and how can enantiomeric purity be ensured?

- Methodology : The compound is synthesized via phosphinic acid coupling reactions, such as tandem esterification of aminophosphinic precursors. Enantiomeric purity is achieved using chiral chromatography (e.g., with a Chiralpak® column) and confirmed via polarimetry or 31P NMR analysis. For example, the (R)-enantiomer (CGP 44532) is resolved using a mobile phase of methanol/pH 3.5 buffer (35:65) under isocratic HPLC conditions .

- Key Parameters :

| Parameter | Example Value |

|---|---|

| Column | Chiralpak® IA (250 × 4.6 mm) |

| Mobile Phase | Methanol:pH 3.5 Buffer (35:65) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Q. How is the structural integrity of (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid validated in synthetic batches?

- Methodology : Use a combination of 1H NMR (to confirm amine and hydroxyl protons at δ 3.2–3.5 ppm and δ 5.1 ppm, respectively) and 31P NMR (single peak near δ 35 ppm for the phosphinic group). Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]+ at m/z 154.1 .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH conditions?

- Methodology : Reverse-phase HPLC with a C18 column and a mobile phase of methanol:pH 3.5 ammonium phosphate buffer (adjusted with phosphoric acid) at 50:35:15 (v/v/v). Stability studies at pH 1.0–7.4 involve incubating samples at 37°C and monitoring degradation products (e.g., phosphinic acid derivatives) via peak area normalization .

Advanced Research Questions

Q. How can receptor-binding assays be designed to evaluate its activity as a GABAB receptor agonist?

- Methodology : Use radioligand displacement assays with [3H]-CGP54626 in rat cortical membranes. Competitive binding curves are generated with 10 nM–1 mM test compound. Functional activity is assessed via GTPγS binding in HEK293 cells expressing GABAB receptors. EC50 values are calculated using nonlinear regression .

- Example Data :

| Parameter | Value (Mean ± SEM) |

|---|---|

| IC50 (Binding) | 12.5 ± 1.8 nM |

| EC50 (GTPγS) | 45.3 ± 5.2 nM |

Q. What strategies resolve contradictions in reported biological activity between enantiomers?

- Methodology : Compare (R)- and (S)-enantiomers in vitro (e.g., guinea pig ileum assays for smooth muscle relaxation) and in vivo (e.g., transient lower esophageal sphincter relaxation models in dogs). Use selective antagonists like CGP55845 to confirm receptor specificity. Contradictions may arise from species-dependent receptor subtypes or metabolic stability differences .

Q. How can its role in synaptic transmission be investigated using electrophysiological approaches?

- Methodology : Perform whole-cell patch-clamp recordings in brain slices (e.g., MNTB or LSO neurons). Apply 10–100 µM compound to assess GABAergic inhibitory postsynaptic currents (IPSCs). Paired-pulse ratios are analyzed before/after application to evaluate presynaptic effects .

Q. What bioanalytical methods quantify trace levels in biological matrices for pharmacokinetic studies?

- Methodology : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column. Plasma samples are deproteinized with acetonitrile, and the supernatant is spiked with deuterated internal standards (e.g., D4-CGP 44532). Limit of quantification (LOQ) is typically 1 ng/mL .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.